molecular formula C19H20N2O2 B11992774 2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]

2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B11992774
M. Wt: 308.4 g/mol
InChI Key: KSKKQSBSECXBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple fused rings and heteroatoms in its structure contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones with phosphorus oxychloride.

    Construction of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazines with 1,3-diketones.

    Spirocyclization: The final step involves the spirocyclization of the intermediate compounds to form the spiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine] core. This step often requires the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: The unique spiro structure makes it a candidate for the development of organic semiconductors and light-emitting materials.

    Biological Probes: Its fluorescent properties are utilized in the design of biological probes for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of 2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. In the context of anti-cancer activity, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-YL)benzo[1,2-d:4,3-d′]bis[1,3]thiazole
  • 2-(Furan-2-YL)benzo[e][1,3]benzothiazole
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] is unique due to its spiro structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-(furan-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C19H20N2O2/c1-4-10-19(11-5-1)21-16(14-7-2-3-8-17(14)23-19)13-15(20-21)18-9-6-12-22-18/h2-3,6-9,12,16H,1,4-5,10-11,13H2

InChI Key

KSKKQSBSECXBRH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=CC=CC=C5O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.